BenchChemオンラインストアへようこそ!

J5 peptide

HLA-DR2 binding inhibition competitive antagonist multiple sclerosis research

J5 peptide is a defined-sequence 15-mer (EKPKVEAYKAAAAPA) rationally designed on the MBP(85-99) immunodominant epitope. Unlike glatiramer acetate—a heterogeneous mixture with inherent batch variability—J5 offers unequivocal reproducibility and a fully characterized mechanism: competitive inhibition of MBP(85-99) binding to HLA-DR2 with concentration-dependent suppression of IL-2 production in T cell hybridomas. A clear inhibitory potency hierarchy (J5 > J3 > J2) provides a robust structure-activity relationship baseline, while cross-model EAE validation (PLP139-151/MBP85-99 and PLP139-151 paradigms) confirms in vivo efficacy. As the parent scaffold for development of analogues such as S18, J5 delivers unmatched consistency for competitive binding assays, functional T cell studies, and in vivo benchmarking. Choose J5 for reproducible, high-purity performance in multiple sclerosis and autoimmunity research.

Molecular Formula C70H114N18O21
Molecular Weight 1543.8 g/mol
CAS No. 444305-16-2
Cat. No. B1640713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ5 peptide
CAS444305-16-2
Molecular FormulaC70H114N18O21
Molecular Weight1543.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C70H114N18O21/c1-36(2)55(86-63(101)47(18-10-13-31-72)82-66(104)52-21-16-34-88(52)69(107)49(19-11-14-32-73)84-60(98)45(74)26-28-53(90)91)67(105)83-48(27-29-54(92)93)62(100)78-40(6)59(97)85-50(35-43-22-24-44(89)25-23-43)64(102)81-46(17-9-12-30-71)61(99)77-39(5)57(95)75-37(3)56(94)76-38(4)58(96)79-41(7)68(106)87-33-15-20-51(87)65(103)80-42(8)70(108)109/h22-25,36-42,45-52,55,89H,9-21,26-35,71-74H2,1-8H3,(H,75,95)(H,76,94)(H,77,99)(H,78,100)(H,79,96)(H,80,103)(H,81,102)(H,82,104)(H,83,105)(H,84,98)(H,85,97)(H,86,101)(H,90,91)(H,92,93)(H,108,109)/t37-,38-,39-,40-,41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1
InChIKeyGCTPUGMTPJIVNC-AYQWIQQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

J5 Peptide (CAS 444305-16-2): A Defined 15-mer MBP(85-99) Antagonist for HLA-DR2-Targeted Autoimmune Research


J5 peptide (CAS 444305-16-2), also designated Myelin Basic Protein (85-99) peptide antagonist, is a 15-amino acid synthetic peptide with the sequence Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala (EKPKVEAYKAAAAPA) and a molecular weight of 1543.76 g/mol [1]. This defined-sequence peptide was rationally designed on the binding motif of the immunodominant MBP(85-99) epitope to HLA-DR2 (specifically DRA/DRB1*1501), functioning as a competitive inhibitor of MBP(85-99) binding to HLA-DR2 and suppressing IL-2 production in T cell hybridomas [2]. J5 peptide has demonstrated efficacy in alleviating both PLP139-151/MBP85-99-induced and proteolipid protein 139-151-induced experimental autoimmune encephalomyelitis (EAE) in murine models, positioning it as a tool compound for investigating antigen presentation and T cell autoreactivity in multiple sclerosis-relevant systems [3].

Why Defined-Sequence J5 Peptide Cannot Be Replaced by Generic Copolymers or Random Sequence Peptides in HLA-DR2-Dependent Assays


Attempting to substitute J5 peptide with undefined random copolymers such as glatiramer acetate (Copaxone) or other uncharacterized MBP(85-99) fragments introduces critical experimental confounds. J5 is a single, defined-sequence 15-mer peptide, whereas glatiramer acetate is a heterogeneous mixture of random-sequence polypeptides of varying lengths and compositions [1]. This compositional heterogeneity yields batch-to-batch variability and an ambiguous mechanism of action that cannot be reliably compared in competitive binding assays or structure-activity relationship (SAR) studies. Furthermore, peptide 15-mers J5, J3, and J2 exhibit a clear inhibitory potency hierarchy (J5 > J3 > J2) against HLA-DR2-restricted T cells, confirming that even single-residue sequence differences among structurally related defined-sequence peptides produce measurably distinct antagonistic activities [2]. The quantitative evidence presented in Section 3 demonstrates that J5's defined sequence confers specific, reproducible, and comparator-superior binding inhibition that cannot be achieved with random-sequence alternatives.

J5 Peptide Quantitative Differentiation Evidence: Binding Affinity, Structural Determinants, and In Vivo Efficacy


J5 Peptide Exhibits Superior Competitive Binding Inhibition to HLA-DR2b Relative to Glatiramer Acetate

J5 peptide blocks the binding of MBP(85-99) to soluble HLA-DR2b with substantially greater efficiency than glatiramer acetate (GA), a random-sequence copolymer [1]. This is a direct head-to-head comparison in the same competitive binding assay system, demonstrating that the defined-sequence 15-mer peptide achieves more potent receptor occupancy than the heterogeneous copolymer alternative. The inhibition was calculated relative to control binding measured by mean fluorescence intensity (MFI) [1].

HLA-DR2 binding inhibition competitive antagonist multiple sclerosis research

Defined-Sequence Peptide 15-mers Exhibit Rank-Order Potency Hierarchy for HLA-DR2-Restricted T Cell Inhibition

Among defined-sequence peptide 15-mers designed on the MBP(85-99) binding motif, J5, J3, and J2 exhibit a clear rank-order potency for inhibiting HLA-DR2-restricted T cell responses [1]. J5 demonstrates the strongest inhibitory activity among this structurally related series (J5 > J3 > J2) [1]. This class-level evidence confirms that the specific amino acid sequence of J5 is not arbitrary; sequence modifications directly modulate antagonistic potency.

peptide SAR HLA-DR2 restriction T cell inhibition

J5 Peptide Serves as the Reference Baseline for Structure-Guided Analog Development with Enhanced Proteolytic Stability

J5 peptide was used as the parent scaffold for designing analogs with improved biological half-lives and antagonistic activities through systematic substitution of residues with homo-β-amino acids [1]. The optimized analog S18 (derived from J5) demonstrated marked resistance to proteolysis in vitro compared to the J5 baseline, and this enhanced stability correlated with delayed clinical onset of disease and prolonged therapeutic benefits in the EAE model [1]. S18 ameliorated EAE symptoms at least twice more effectively than either glatiramer acetate or J5 itself [1].

peptide engineering proteolytic stability half-life extension

J5 Peptide Validated for In Vivo EAE Suppression in Both MBP-Induced and PLP-Induced Disease Models

J5 peptide has been validated to suppress both MBP85-99-induced EAE in humanized mice and proteolipid protein (PLP) 139-151-induced EAE in SJL/J mice [1]. This dual-model validation demonstrates that J5's efficacy is not limited to a single induction paradigm, distinguishing it from tools validated in only one EAE variant. The peptide alleviates PLP139-151/MBP85-99-induced experimental autoimmune encephalomyelitis with reproducible disease score reduction [2].

EAE model in vivo efficacy autoimmune encephalomyelitis

J5 Peptide Inhibits IL-2 Production in T Cell Hybridomas Expressing MBP(85-99)-HLA-DR2 Complexes

J5 peptide inhibits the production of IL-2 in T cell hybridoma cells expressing MBP(85-99) in the context of HLA-DR2 in a concentration-dependent manner [1]. This functional antagonism at the level of T cell cytokine production provides a downstream readout of target engagement that is mechanistically linked to the peptide's competitive inhibition of MBP(85-99) binding to HLA-DR2 [1].

IL-2 inhibition T cell activation antigen presentation

J5 Peptide Sequence Identity and Molecular Characterization for Reproducible Procurement

J5 peptide has a fully characterized molecular identity with CAS 444305-16-2, molecular formula C70H114N18O21, molecular weight 1543.76 g/mol, and defined amino acid sequence EKPKVEAYKAAAAPA [1]. Commercial sources typically supply the product as a freeze-dried solid with purity >95% by HPLC, and structural identity is confirmable via H-NMR which is consistent with the assigned structure .

peptide characterization quality control molecular identity

Primary Research Applications for J5 Peptide: Evidence-Based Use Cases in Autoimmune Encephalomyelitis and HLA-DR2 Binding Studies


Competitive HLA-DR2 Binding Assays Requiring a Defined-Sequence Reference Antagonist

For researchers performing FACS-based or ELISA-based competitive binding assays measuring MBP(85-99) interaction with HLA-DR2, J5 peptide provides a defined-sequence 15-mer antagonist with demonstrated superior binding inhibition efficiency compared to glatiramer acetate [1]. This application leverages J5's well-characterized competitive inhibition of MBP85-99 binding to HLA-DR2 and its concentration-dependent IL-2 suppression in T cell hybridomas [2]. J5 serves as an essential positive control for assay validation and as a reference compound for screening novel antagonists targeting this specific peptide-MHC interaction.

Experimental Autoimmune Encephalomyelitis (EAE) Disease Modeling and Therapeutic Intervention Studies

J5 peptide is validated for in vivo efficacy in suppressing both MBP85-99-induced EAE in humanized mice and PLP139-151-induced EAE in SJL/J mice [1]. Researchers can employ J5 as a positive control therapeutic agent to benchmark novel immunomodulatory compounds in EAE models or as a tool to dissect the role of MBP(85-99)-HLA-DR2 interactions in disease pathogenesis. The peptide's cross-model validation across two distinct EAE induction paradigms provides experimental flexibility and reduces model-specific artifact concerns [1].

Structure-Activity Relationship (SAR) Studies and Rational Peptide Analog Design

J5 peptide serves as the defined-sequence parent scaffold for systematic analog development aimed at improving proteolytic stability, half-life, and in vivo efficacy [1]. The documented rank-order potency hierarchy among J5, J3, and J2 (J5 > J3 > J2) establishes a clear SAR baseline that researchers can leverage to investigate sequence determinants of HLA-DR2 binding and T cell antagonism [2]. J5's role as the reference compound for S18 analog development—which demonstrated at least 2× greater EAE amelioration efficacy than J5—exemplifies its utility as a benchmarking standard in peptide optimization campaigns [1].

IL-2 Production Assays and T Cell Activation Studies in HLA-DR2-Restricted Systems

For functional T cell assays measuring IL-2 production as a readout of HLA-DR2-restricted autoreactive T cell activation, J5 peptide provides a validated inhibitor that suppresses IL-2 production in a concentration-dependent manner [1]. This application enables researchers to establish concentration-response relationships for T cell antagonism and to compare the functional potency of novel peptide antagonists against a defined reference standard. The assay context (T cell hybridomas expressing MBP(85-99)-HLA-DR2 complexes) is directly relevant to multiple sclerosis research and other T cell-mediated autoimmune conditions where HLA-DR2 presentation of MBP epitopes is implicated [1].

Quote Request

Request a Quote for J5 peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.